
Methyl 2-(4-aminooxepan-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-aminooxepan-4-yl)acetate is a chemical compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol . This compound is characterized by the presence of an oxepane ring, which is a seven-membered heterocyclic ring containing one oxygen atom. The compound also features an amino group and a methyl ester functional group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-aminooxepan-4-yl)acetate typically involves the reaction of 4-aminooxepan-4-ol with methyl bromoacetate under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 4-aminooxepan-4-ol attacks the carbon atom of methyl bromoacetate, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using continuous flow reactors and automated systems to ensure consistent production. Catalysts and solvents may be employed to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-aminooxepan-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxepane derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxepane carboxylic acids, while reduction can produce oxepane alcohols. Substitution reactions can lead to a variety of amino-substituted oxepane derivatives .
Scientific Research Applications
Methyl 2-(4-aminooxepan-4-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-(4-aminooxepan-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and produce desired effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-hydroxyoxepan-4-yl)acetate: Similar structure but with a hydroxyl group instead of an amino group.
Ethyl 2-(4-aminooxepan-4-yl)acetate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-(4-aminooxepan-4-yl)propanoate: Similar structure but with a propanoate group instead of an acetate group
Uniqueness
Methyl 2-(4-aminooxepan-4-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxepane ring and the amino group allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
methyl 2-(4-aminooxepan-4-yl)acetate |
InChI |
InChI=1S/C9H17NO3/c1-12-8(11)7-9(10)3-2-5-13-6-4-9/h2-7,10H2,1H3 |
InChI Key |
VYLBLVOSMOFJJA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1(CCCOCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


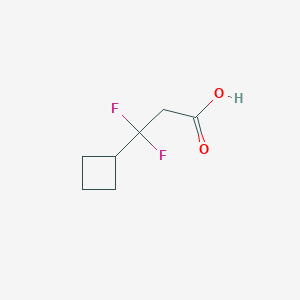
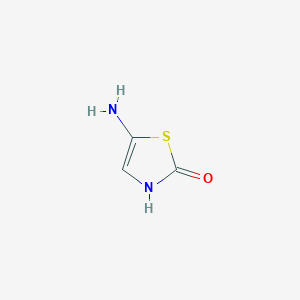
![4-Chloro-2-{[(1-hydroxybutan-2-yl)amino]methyl}phenol](/img/structure/B13310503.png)

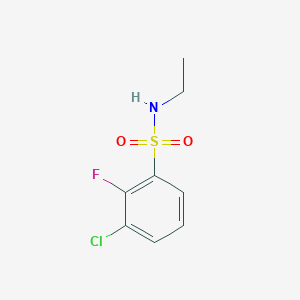
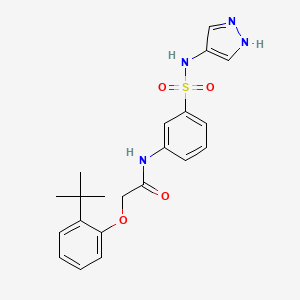
![4-Chloro-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13310555.png)
![7-[(4-Bromophenyl)methyl]-7-azabicyclo[2.2.1]heptane](/img/structure/B13310563.png)

![N-[1-(4-chlorophenyl)propyl]cyclopropanamine](/img/structure/B13310575.png)
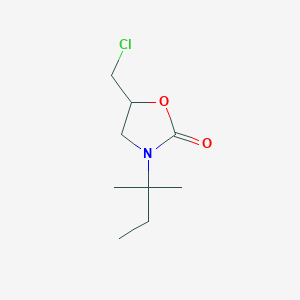
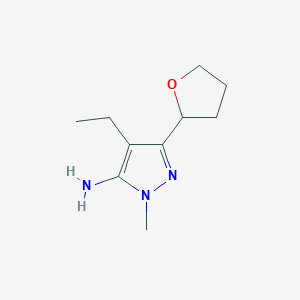
![4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2-ol](/img/structure/B13310609.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorohexanoic acid](/img/structure/B13310618.png)
